![molecular formula C26H53O5P B14367130 2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate CAS No. 90860-84-7](/img/structure/B14367130.png)
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate is an organic compound with a complex structure that includes multiple ethylhexyl groups and a phosphoryl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate typically involves the reaction of 2-ethylhexanol with phosphoryl chloride and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Ethylhexanol+Phosphoryl chloride+Acetic anhydride→2-Ethylhexyl bis[(2-ethylhexyl)oxy]phosphorylacetate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler alcohols and phosphates.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted phosphates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential use in biological assays and as a component in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The phosphoryl group plays a crucial role in these interactions, facilitating the binding to target molecules and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar structural features.
Bis(2-ethylhexyl) adipate: Another plasticizer with comparable properties.
Bis(2-ethylhexyl) ether: A related compound with similar chemical behavior.
Uniqueness
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate is unique due to its phosphoryl acetate moiety, which imparts distinct chemical properties and potential applications. Unlike other similar compounds, it offers a combination of flexibility and reactivity, making it suitable for a wide range of applications in research and industry.
Propiedades
Número CAS |
90860-84-7 |
|---|---|
Fórmula molecular |
C26H53O5P |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
2-ethylhexyl 2-[bis(2-ethylhexoxy)phosphoryl]acetate |
InChI |
InChI=1S/C26H53O5P/c1-7-13-16-23(10-4)19-29-26(27)22-32(28,30-20-24(11-5)17-14-8-2)31-21-25(12-6)18-15-9-3/h23-25H,7-22H2,1-6H3 |
Clave InChI |
ZYYUJWZXIYZOPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




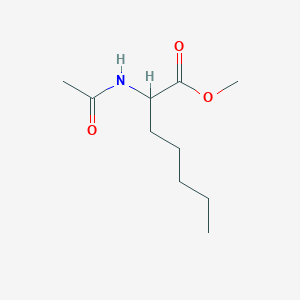
![{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14367060.png)
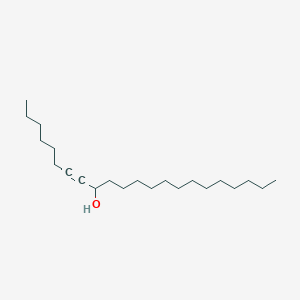

![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
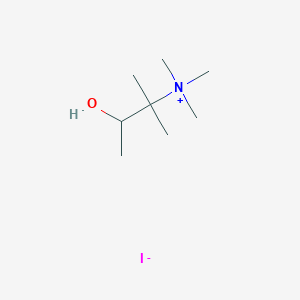
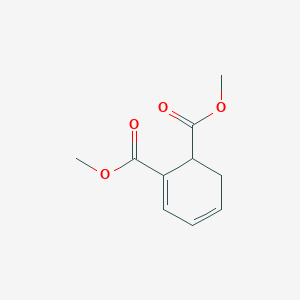
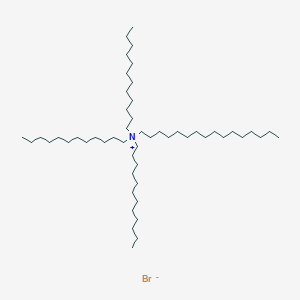
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
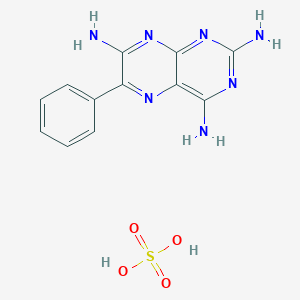
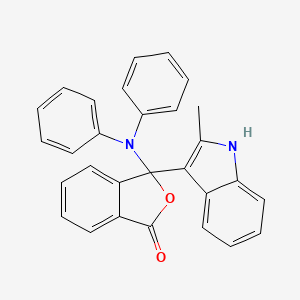
![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
